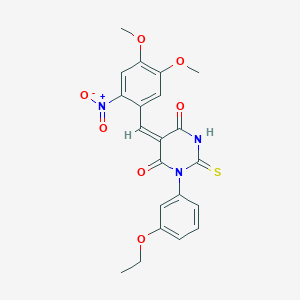

2-萘基 2-(3-甲氧基丙基)-1,3-二氧代-5-异吲哚啉-2-羧酸酯

描述

Synthesis Analysis

The synthesis of naphthyl-based compounds often involves catalytic processes and enantioselective methodologies. For example, Chelucci et al. (1999) discuss the synthesis and resolution of isoquinoline derivatives involving naphthyl groups, highlighting the use of palladium-catalyzed reactions for enantioselective allylic substitution, achieving enantioselectivity up to 68% (Chelucci et al., 1999). Similar synthetic routes or modifications thereof could potentially be applied to the target compound.

Molecular Structure Analysis

The molecular structure of naphthyl derivatives is characterized by the presence of naphthalene, a polycyclic aromatic hydrocarbon, which significantly influences the molecule's reactivity and interaction. Studies like that of Sato et al. (2015), who developed the 2-Naphthylmethoxymethyl (NAPOM) protecting group, emphasize the role of naphthyl groups in protecting hydroxy and mercapto groups under mild conditions, demonstrating the steric and electronic effects of naphthyl units on molecular behavior (Sato et al., 2015).

Chemical Reactions and Properties

Naphthyl-containing compounds participate in a variety of chemical reactions, including nucleophilic aromatic substitution and chemiluminescent reactions. Matsumoto et al. (1997) described the synthesis and chemiluminescence of dioxetanes with naphthyl groups, demonstrating the chemical reactivity and potential application of naphthyl derivatives in developing chemiluminescent substrates (Matsumoto et al., 1997).

Physical Properties Analysis

The physical properties of naphthyl derivatives, such as melting points, solubility, and crystallinity, are influenced by the compound's molecular structure. For instance, Papageorgiou et al. (2014) compared the thermal behavior of polyesters derived from naphthalate to those from other aromatic polyesters, indicating how the naphthyl group affects material properties like crystallization kinetics and thermal stability (Papageorgiou et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group compatibility, are critical for understanding how naphthyl derivatives behave under various conditions. Research on protecting groups, such as that by Sato et al. (2015), provides insights into the selective introduction and removal of protective groups in the presence of naphthyl units, underscoring the compound's versatility in synthetic chemistry (Sato et al., 2015).

科学研究应用

不对称催化

该化合物已在不对称催化中得到探索。例如,与萘基结构相关的配体已用于对映选择性钯催化的烯丙基取代反应,实现了高达 68% 的对映选择性。这表明萘基化合物在不对称催化中的潜力,为合成化学中的对映体纯产物提供了一条途径 (Chelucci 等,1999)。

化学发光

萘基衍生物的化学发光特性也已进行了研究。具体而言,合成了 3,3-二异丙基-4-甲氧基-4-(2-萘基)二氧戊环,并检查了它们由 F− 诱导的化学发光,结果表明某些异构萘基二氧戊环表现出强烈的闪光化学发光。这表明在分析化学和生物测定中具有潜在应用,其中化学发光可以成为灵敏检测方法的宝贵工具 (Matsumoto 等,1997)。

电化学应用

已经研究了与 2-萘基结构相关的化合物的电氧化以形成导电聚合物薄膜。例如,5-氨基-1-萘酚在不同介质中的电氧化导致具有明确氧化还原系统的聚合物薄膜,表明在电化学器件和传感器中具有潜在应用。这些薄膜表现出导电性和可逆电化学性质,突出了萘基衍生物在开发用于电子和传感应用的新材料中的作用 (Pham 等,1994)。

液晶和色谱

萘基衍生物还已应用于液晶的合成,液晶用作气-液色谱中的固定相。这些材料表现出长的液晶“向列”范围,并且已有效分离复杂混合物,包括苯衍生物的位向异构体。这说明了萘基化合物在改进色谱技术和材料科学中的作用 (Naikwadi 等,1980)。

属性

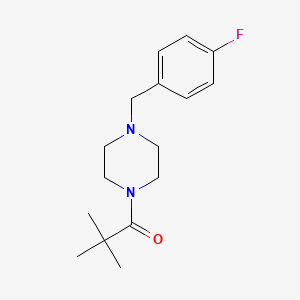

IUPAC Name |

naphthalen-2-yl 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c1-28-12-4-11-24-21(25)19-10-8-17(14-20(19)22(24)26)23(27)29-18-9-7-15-5-2-3-6-16(15)13-18/h2-3,5-10,13-14H,4,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPDWGNFOOMXOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OC3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

naphthalen-2-yl 2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(2-methylphenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4582830.png)

![2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4582833.png)

![N-(3,5-dichlorophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4582884.png)

![N'-{5-chloro-2-[(3-fluorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4582888.png)

![ethyl 2-({2-cyano-3-[2-(pentyloxy)phenyl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4582912.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4582919.png)

![N-benzyl-4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)butanamide](/img/structure/B4582921.png)

![N'-[(4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B4582925.png)